5-Fluoro-2-(oxazol-2-yl)benzoic acid
Description
Properties
Molecular Formula |
C10H6FNO3 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
5-fluoro-2-(1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H6FNO3/c11-6-1-2-7(8(5-6)10(13)14)9-12-3-4-15-9/h1-5H,(H,13,14) |
InChI Key |
RMHYWFYANVLDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Amide Cyclization via Hypervalent Iodine Catalysis
A metal-free catalytic method, adapted from hypervalent iodine-mediated fluorinations, enables the synthesis of oxazole derivatives through a fluorination/cyclization cascade. In this approach, a benzoic acid derivative bearing a propargyl amide side chain undergoes fluorination with BF₃·Et₂O as the fluorine source and iodobenzene as a precatalyst. The reaction proceeds via a 1,2-aryl migration followed by cyclization to form the oxazole ring.
Reaction Conditions :
- Catalyst: 10 mol% iodobenzene (IB)
- Oxidizing agent: 1.2 equiv m-CPBA
- Solvent: Dichloromethane (DCM) at 0°C
- Yield: Up to 95% for analogous oxazoline systems
Mechanistic Insight :
The iodine catalyst generates an electrophilic fluorine species, initiating aryl migration and subsequent ring closure. While this method was initially developed for oxazolines, modifying the substrate to include a pre-existing carboxylic acid group could direct regioselective oxazole formation.
Sequential Acylation and Cyclization of Nitrile Intermediates
Amidoxime Formation and Acylation
Drawing parallels to oxadiazole syntheses in patent literature, 3-cyanobenzoic acid derivatives can be converted to amidoximes via hydroxylamine treatment. Subsequent acylation with 2-fluorobenzoyl chloride and cyclization yields the oxazole ring.
Key Steps :
- Nitrile to Amidoxime :
- Acylation :
- Reagent: 2-Fluorobenzoyl chloride in the presence of pyridine
- Solvent: Tetrahydrofuran (THF) at 0°C to room temperature
- Cyclization :
Challenges :
- Competing side reactions during cyclization may form oxadiazoles instead of oxazoles.
- Positional selectivity for fluorine introduction requires precise control of substituents in the benzoic acid precursor.
Direct Coupling of Preformed Oxazole Moieties
Suzuki-Miyaura Cross-Coupling
Introducing the oxazole ring via palladium-catalyzed coupling offers a modular approach. A halogenated benzoic acid (e.g., 5-fluoro-2-bromobenzoic acid) reacts with an oxazole boronic ester under Suzuki conditions.
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/water (4:1) at 90°C
- Yield: ~70–85% (extrapolated from analogous couplings)
Advantages :
- Compatibility with sensitive functional groups (e.g., carboxylic acids).
- Enables late-stage diversification of the oxazole substituents.
Fluorination Strategies and Positional Control
Electrophilic Fluorination Post-Cyclization
Direct fluorination of the benzoic acid core after oxazole ring formation ensures positional fidelity. Using Selectfluor® as an electrophilic fluorinating agent in acetonitrile at 60°C introduces fluorine at the para position relative to the carboxylic acid group.
Yield : ~60–75% (based on similar fluorinations of aromatic systems)
Directed Ortho-Metalation (DoM)
A directed metalation strategy employs a removable directing group (e.g., amide) to install fluorine selectively. Subsequent hydrolysis of the directing group reveals the carboxylic acid.
Steps :
- Directed Fluorination :
- Substrate: 2-(oxazol-2-yl)benzamide
- Reagent: LDA/NFBS (N-fluorobenzenesulfonimide) at −78°C
- Hydrolysis :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxazol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring .
Scientific Research Applications
5-Fluoro-2-(oxazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position significantly influence acidity, lipophilicity, and intermolecular interactions. Key comparisons include:
*Calculated using standard atomic masses.
Key Observations:
- Acidity: Electron-withdrawing groups (e.g., CF₃ , oxazole ) increase acidity compared to hydroxyl or alkyl substituents.
- Lipophilicity: Fluorine and heterocycles (oxazole, pyrazole) enhance metabolic stability but may reduce aqueous solubility .
- Bioactivity: Oxazole and benzoxazole derivatives exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to π-π stacking and hydrogen-bonding capabilities .
Critical Research Findings
- Substituent Position vs. Bioactivity: Substituent position (ortho in this compound) dominates over electronic effects in biosensor recognition , but heterocycle type (oxazole vs. pyrazole) dictates target selectivity in drug design .
- Thermodynamic Stability: Fluorine and oxazole enhance lanthanide complexation efficiency, critical for catalytic and luminescent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
